molecular formula C14H11ClN4O2S B11247085 1,1'-[6-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

1,1'-[6-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

Cat. No.: B11247085
M. Wt: 334.8 g/mol
InChI Key: RSANQJKRGPWTFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-ACETYL-6-(4-CHLOROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]-1-ETHANONE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .

Properties

Molecular Formula

C14H11ClN4O2S

Molecular Weight

334.8 g/mol

IUPAC Name

1-[5-acetyl-6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone

InChI

InChI=1S/C14H11ClN4O2S/c1-8(20)13-12(10-3-5-11(15)6-4-10)19(9(2)21)18-7-16-17-14(18)22-13/h3-7H,1-2H3

InChI Key

RSANQJKRGPWTFR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N(N2C=NN=C2S1)C(=O)C)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-[5-ACETYL-6-(4-CHLOROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]-1-ETHANONE involves several synthetic routes. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-[5-ACETYL-6-(4-CHLOROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]-1-ETHANONE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[5-ACETYL-6-(4-CHLOROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, which play crucial roles in various biological processes . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity and specificity .

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